molecular formula C5H4ClNOS B8289226 N-hydroxy-thiophene-3-carboximidoyl chloride

N-hydroxy-thiophene-3-carboximidoyl chloride

Cat. No. B8289226
M. Wt: 161.61 g/mol
InChI Key: CJCWWHJXHUFRIM-UHFFFAOYSA-N
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Patent
US07541372B2

Procedure details

As described for example 69a, N-hydroxy-thiophene-3-carboximidoyl chloride (Organic Letters, 8(17), 3679-3680, 2006, 11.4 g, 69.6 mmol) instead of N-hydroxybenzenecarboximidoyl chloride using ethyl 2-butynoate instead of cyclopropyl-propynoic acid ethyl ester was converted to the title compound (15.0 g, 91%) which was obtained as a dark brown liquid. MS: m/e=238.0 [M+H]+.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3](Cl)[C:4]1[CH:8]=[CH:7][S:6][CH:5]=1.[C:10]([O:15][CH2:16][CH3:17])(=[O:14])[C:11]#[C:12][CH3:13]>>[CH2:16]([O:15][C:10]([C:11]1[C:3]([C:4]2[CH:8]=[CH:7][S:6][CH:5]=2)=[N:2][O:1][C:12]=1[CH3:13])=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
ON=C(C1=CSC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.